molecular formula C19H16N2O3S2 B2617986 N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-61-3

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2617986
CAS No.: 868676-61-3
M. Wt: 384.47
InChI Key: VMCAURIFKKSYHS-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a unique structure combining an indeno-thiazole core with a phenylsulfonyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-thiazole core, which can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . The phenylsulfonyl-propanamide moiety is then introduced through a series of substitution reactions, often involving sulfonyl chlorides and amides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The indeno-thiazole core is known to interact with various proteins, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-17(10-11-26(23,24)14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCAURIFKKSYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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